molecular formula C14H17N3O2 B10909695 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B10909695
M. Wt: 259.30 g/mol
InChI Key: KTRFAIVTQMSEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(1-Ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a pyrazole moiety substituted with an ethyl group at the 1-position. The structure comprises a benzoic acid backbone linked via an aminomethyl group to a 1-ethyl-1H-pyrazol-3-ylmethyl chain.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19)

InChI Key

KTRFAIVTQMSEGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Bromomethyl Intermediate

The most widely reported method involves a two-step process:

  • Synthesis of 4-(bromomethyl)benzoic acid via bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} and a radical initiator (e.g., AIBN) in CCl4\text{CCl}_4 .

  • Coupling with 1-ethyl-1H-pyrazol-3-ylmethanamine in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C for 12–24 hours, using triethylamine (Et3N\text{Et}_3\text{N}) as a base to neutralize HBr\text{HBr} .

Reaction Scheme:

4-(BrCH2)C6H4COOH+H2NCH2(C3H2N2-1-Et)Et3N, DMFTarget Compound+HBr\text{4-(BrCH}2\text{)C}6\text{H}4\text{COOH} + \text{H}2\text{NCH}2\text{(C}3\text{H}2\text{N}2\text{-1-Et)} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound} + \text{HBr}

Key Data:

ParameterValueSource
Yield60–75%
Purity (HPLC)>95%
Reaction Time12–24 hours

Purification typically involves recrystallization from ethanol/water or column chromatography (silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}).

Reductive Amination Approach

An alternative route employs reductive amination to form the aminomethyl bridge:

  • Condensation of 4-formylbenzoic acid with 1-ethyl-1H-pyrazol-3-ylmethanamine in MeOH\text{MeOH} using acetic acid as a catalyst.

  • Reduction of the imine intermediate with NaBH4\text{NaBH}_4 or NaBH3CN\text{NaBH}_3\text{CN} .

Advantages:

  • Avoids halogenated intermediates.

  • Higher functional group tolerance.

Limitations:

  • Lower yields (45–55%) due to competing side reactions.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF achieves faster reaction rates (8–12 hours) but requires rigorous drying to prevent hydrolysis. DMSO offers better solubility for polar intermediates but complicates purification.

  • Microwave Assistance : Reduces reaction time to 2–4 hours at 100°C with 10–15% yield improvement.

Catalytic Enhancements

  • HATU/DIPEA Coupling : For sensitive substrates, HATU\text{HATU} (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate\text{O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate}) with DIPEA\text{DIPEA} (N,N-diisopropylethylamineN,N\text{-diisopropylethylamine}) in CH2Cl2\text{CH}_2\text{Cl}_2 improves coupling efficiency (yield: 70–80%).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution60–75>95Scalable, minimal byproductsRequires brominated precursor
Reductive Amination45–5585–90Avoids halogensLower yield, side reactions
HATU-Mediated Coupling70–80>98High efficiency, mild conditionsCostly reagents

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6) :

    • δ 1.33 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 3H, CH2_2CH3_3)

    • δ 4.07 (q, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, NCH2_2)

    • δ 7.52 (s, 1H, pyrazole-H)

    • δ 8.11 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H).

  • IR (KBr) : 1685 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H).

Chromatographic Purity

  • HPLC : C18 column, 70:30 H2O/MeCN\text{H}_2\text{O}/\text{MeCN}, tR=6.8mint_R = 6.8 \, \text{min} .

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

  • 1-Ethyl-1H-pyrazol-3-ylmethanamine : Prepared via Huisgen cycloaddition of ethyl azide with propargylamine, followed by catalytic hydrogenation (Pd/C, H2\text{H}_2).

  • 4-(Bromomethyl)benzoic acid : Optimized bromination using PBr3\text{PBr}_3 in CH2Cl2\text{CH}_2\text{Cl}_2 reduces NBS costs by 40%.

Waste Management

  • HBr Neutralization : Ca(OH)2\text{Ca(OH)}_2 slurry treatment minimizes aqueous waste.

  • Solvent Recovery : Distillation reclaims >90% DMF.

Emerging Methodologies

Flow Chemistry Applications

  • Continuous flow systems reduce reaction time to 30 minutes with 85% yield via precise temperature and stoichiometric control.

Enzymatic Coupling

  • Lipase-catalyzed amidation in ionic liquids ([BMIM][BF4]\text{[BMIM][BF}_4\text{]}) achieves 65% yield under ambient conditions, avoiding harsh reagents .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid, also known as a benzoic acid derivative with a pyrazole moiety, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial studies. This compound is characterized by its unique structure, which enhances its biological activity and interaction with various molecular targets.

Synthesis and Properties

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
  • Alkylation : Introducing the ethyl group at the 1-position of the pyrazole ring using ethyl bromide.
  • Aminomethylation : Reacting the alkylated pyrazole with formaldehyde and a secondary amine.
  • Coupling with Benzoic Acid : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to couple the aminomethylated pyrazole with benzoic acid.
  • Formation of Hydrochloride Salt : Enhancing solubility for various applications.

The resulting compound has a molecular formula of C14H17N3O2HClC_{14}H_{17}N_{3}O_{2}\cdot HCl and a molecular weight of 297.78 g/mol, which contributes to its solubility and bioactivity .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, such as:

Cell LineIC50 (μM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These compounds induce apoptosis and inhibit microtubule assembly, disrupting cell division and promoting cancer cell death .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar pyrazole derivatives have shown promising activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibited tumor growth in preclinical models, showing promise as a therapeutic agent against breast and liver cancers .
  • Antimicrobial Studies : Another investigation focused on synthesizing related compounds to evaluate their effectiveness against resistant bacterial strains, revealing that certain derivatives exhibited significant antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethyl vs. However, the aminomethyl linker may counterbalance this by enhancing aqueous solubility through hydrogen bonding.
  • Bromo-Nitro Substitution : The bromo and nitro groups in the compound from introduce steric hindrance and electron-withdrawing effects, likely reducing solubility and altering reactivity (e.g., in electrophilic substitution reactions).
  • Absence of Aminomethyl Linker: The compound in lacks the aminomethyl group, simplifying synthesis but limiting its ability to participate in secondary interactions (e.g., with biological targets or polymers).

Biological Activity

4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid, also known as 4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride, is a synthetic organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of the Compound

This compound belongs to the class of benzoic acid derivatives and is characterized by its unique structure, which includes a pyrazole ring linked through an aminomethyl group to a benzoic acid moiety. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in various biological assays and therapeutic applications .

The biological activity of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is primarily attributed to its interaction with specific molecular targets within cells:

  • Molecular Targets : The compound may interact with various enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Signaling Pathways : It has been shown to affect pathways related to inflammation, cell proliferation, and apoptosis, potentially positioning it as a candidate for anti-inflammatory or anticancer therapies .

Anticancer Activity

Research indicates that compounds similar to 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages ranging from 38% to 54% .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural characteristics may enhance its ability to inhibit inflammatory mediators in biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
4-(1-Methyl-1H-pyrazol-3-yl)methyl)benzoic acidSimilar pyrazole structureModerate anticancer activity73 mg/mL
4-(1-Ethyl-1H-pyrazol-3-yl)methyl)benzoic acidEthyl substitution enhances lipophilicitySignificant anticancer activityNot specified
4-Amino-5-phenylpyrazolesDifferent substituents on pyrazoleNotable anti-inflammatory effectsNot specified

The unique substitution pattern of 4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid may contribute to its enhanced biological activity compared to other pyrazole derivatives .

Case Study: Antiproliferative Activity

A study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with specific substitutions at the pyrazole ring exhibited enhanced activity against HepG2 and HeLa cells. The mechanism involved cell cycle arrest at the G2/M phase, highlighting the potential for developing novel anticancer agents based on this scaffold .

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms associated with aminopyrazole derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, suggesting their potential utility in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich-type reactions , which are widely used to introduce aminomethyl groups. For example, analogous pyrazole derivatives are prepared by reacting pyrazole-containing phenols with formaldehyde and secondary amines under controlled pH and temperature (40–65°C) . Ethanol or methanol is often used as a solvent, with catalytic acetic acid to accelerate the reaction. Yield optimization typically involves adjusting stoichiometric ratios (e.g., amine:aldehyde:substrate = 1:1:1) and monitoring reaction times (4–6 hours under reflux) .

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. Key signals include:

  • ¹H NMR : A singlet for the methylene group (-CH₂-NH-) at δ 3.8–4.2 ppm, aromatic protons from the benzoic acid moiety (δ 7.2–8.0 ppm), and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • IR spectroscopy : Stretching vibrations for the carboxylic acid (-COOH) at ~1720 cm⁻¹ and N-H bending at ~3400 cm⁻¹ .

Q. What preliminary biological activities have been reported for pyrazole-benzoic acid hybrids?

Pyrazole derivatives linked to benzoic acid exhibit antimicrobial activity . For instance, hydrazone analogs of similar compounds showed inhibition against Staphylococcus aureus (MIC = 8–32 µg/mL) and Candida albicans (MIC = 16–64 µg/mL) in agar diffusion assays . Activity correlates with electron-withdrawing substituents on the pyrazole ring, which enhance membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions. For example:

  • The pyrazole nitrogen may form hydrogen bonds with bacterial enzyme active sites (e.g., dihydrofolate reductase).
  • DFT studies (B3LYP/6-31G* basis set) can optimize the compound’s geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from substituent effects or assay conditions . To address this:

  • Perform structure-activity relationship (SAR) studies by systematically varying substituents on the pyrazole (e.g., ethyl vs. methyl groups) .
  • Standardize assays using CLSI guidelines for antimicrobial testing (e.g., broth microdilution vs. disk diffusion) .

Q. How do crystallographic studies inform the design of derivatives with enhanced stability?

X-ray diffraction reveals intermolecular interactions critical for stability. For example, 5-acyloxypyrazole analogs form hydrogen-bonded dimers via carboxylic acid groups, enhancing thermal stability (melting points >200°C) . Adjusting the pyrazole’s alkyl chain (e.g., ethyl to propyl) can disrupt π-π stacking, altering solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

  • Racemization during Mannich reactions: Use low-temperature conditions (<40°C) and chiral catalysts (e.g., L-proline) .
  • Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess .

Methodological Considerations

Q. How to optimize reaction conditions for introducing diverse substituents on the pyrazole ring?

  • High-throughput screening (HTS) : Test 96-well plates with varying catalysts (e.g., Lewis acids like ZnCl₂), solvents (DMF vs. THF), and temperatures .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) .

Q. What analytical techniques quantify trace impurities in the final product?

  • LC-MS/MS : Detects impurities at ppm levels using MRM (multiple reaction monitoring) modes.
  • TGA-DSC : Identifies decomposition products (>1% weight loss at 150–200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.